

# Spectroscopic Profile of 1H-pyrazol-5-amine: A Technical Guide

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## Compound of Interest

Compound Name: 1H-pyrazol-5-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **1H-pyrazol-5-amine**, a valuable building block in medicinal chemistry and drug development. Due to prototropic tautomerism, this compound exists in equilibrium between two forms: **1H-pyrazol-5-amine** and the more stable 1H-pyrazol-3-amine. The spectroscopic data presented herein corresponds to the major tautomer, 3-aminopyrazole. This document is intended to serve as a core reference for the identification, characterization, and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-aminopyrazole, the predominant tautomer of **1H-pyrazol-5-amine**.

Table 1: <sup>1</sup>H NMR Spectral Data of 3-Aminopyrazole

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~5.4	Doublet	~2.2	H4
~7.3	Doublet	~2.2	H5
~4.5	Broad Singlet	NH <sub>2</sub>	
~11.5	Broad Singlet	NH	

Solvent: DMSO-d<sub>6</sub>

Table 2: <sup>13</sup>C NMR Spectral Data of 3-Aminopyrazole[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
~155	C3
~128	C5
~90	C4

Solvent: DMSO-d<sub>6</sub>

Table 3: IR Spectral Data of 3-Aminopyrazole

Wavenumber (cm <sup>-1</sup> )	Assignment
3400 - 3200	N-H stretching (amine and pyrazole)
~1630	N-H bending (scissoring)
~1560	C=N stretching
~1480	C=C stretching

Table 4: Mass Spectrometry Data of 3-Aminopyrazole

m/z Ratio	Relative Intensity	Assignment
83	High	$[M]^+$ (Molecular Ion)
55	Moderate	$[M - N_2]^+$
54	Moderate	$[M - HCN]^+$

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted based on the specific instrumentation and laboratory conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
  - Weigh approximately 5-10 mg of 3-aminopyrazole.
  - Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- $^1H$  NMR Acquisition:
  - Tune and shim the spectrometer for the sample.
  - Acquire a standard one-dimensional  $^1H$  NMR spectrum.
  - Typical parameters include a  $30^\circ$  pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- $^{13}C$  NMR Acquisition:

- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Typical parameters include a spectral width of 0 to 160 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid 3-aminopyrazole sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
  - Perform a background scan prior to the sample scan to subtract atmospheric contributions.

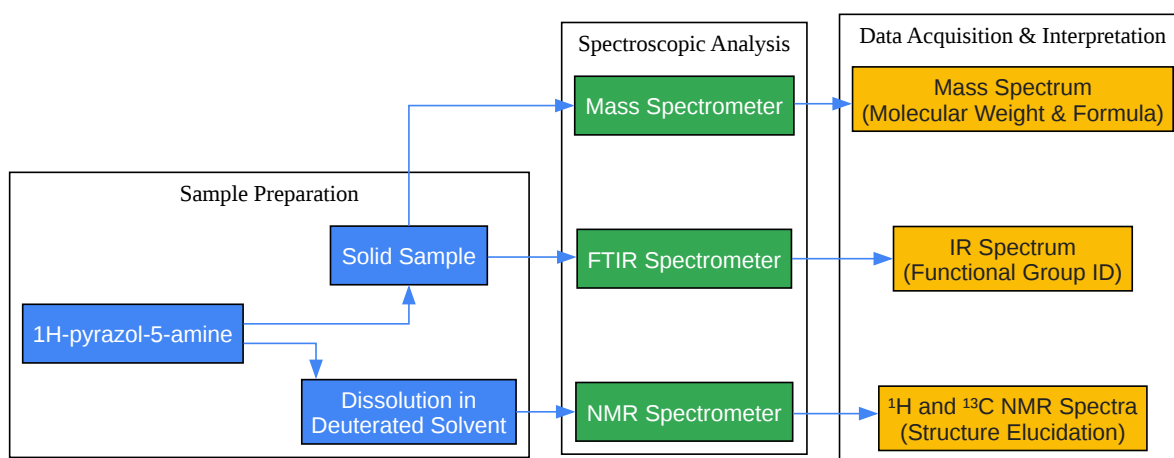
## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
- Sample Introduction:
  - Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
- Data Acquisition:
  - Acquire the mass spectrum in the positive ion mode.

- Typical parameters for EI include an ionization energy of 70 eV and a mass range of 40-200 m/z.

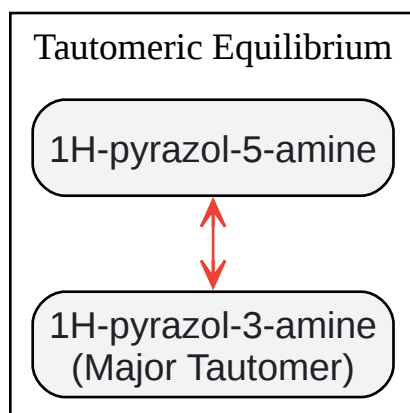
## Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis.



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Caption: General workflow for the spectroscopic analysis of **1H-pyrazol-5-amine**.



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Caption: Tautomeric equilibrium of **1H-pyrazol-5-amine**.

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## References

- 1. 3-Aminopyrazole(1820-80-0) <sup>13</sup>C NMR spectrum [chemicalbook.com]
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